REACTION_CXSMILES
|
C[O:2][S:3]([CH2:6][C:7]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[O:9][N:8]=1)(=O)=[O:4].C1(C)C=CC=CC=1.C[N:24](C=O)C.C(Cl)(=O)C(Cl)=O>O>[CH:13]1[CH:14]=[CH:15][C:10]2[O:9][N:8]=[C:7]([CH2:6][S:3]([OH:2])(=[O:4])=[NH:24])[C:11]=2[CH:12]=1
|
Name
|
three
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,2-benzisoxazole-3-methanesulfonic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)CC1=NOC2=C1C=CC=C2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.36 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
4.1 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated to 40° C.
|
Type
|
WAIT
|
Details
|
was kept at this temperature for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
Ammonia (gas) (3.0 grams, 4 molar equivalents) was then bubbled into the reaction mixture at 10-18° C. during 2 hours
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
the reaction mixture was kept at ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The obtained precipitate was collected by filtration
|
Type
|
WAIT
|
Details
|
slurried in 25% ammonium hydroxide (40 ml) at ambient temperature for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The obtained solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 50° C., overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC2=C(C1)C(=NO2)CS(=N)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: PERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[O:2][S:3]([CH2:6][C:7]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[O:9][N:8]=1)(=O)=[O:4].C1(C)C=CC=CC=1.C[N:24](C=O)C.C(Cl)(=O)C(Cl)=O>O>[CH:13]1[CH:14]=[CH:15][C:10]2[O:9][N:8]=[C:7]([CH2:6][S:3]([OH:2])(=[O:4])=[NH:24])[C:11]=2[CH:12]=1
|
Name
|
three
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,2-benzisoxazole-3-methanesulfonic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)CC1=NOC2=C1C=CC=C2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.36 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
4.1 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated to 40° C.
|
Type
|
WAIT
|
Details
|
was kept at this temperature for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
Ammonia (gas) (3.0 grams, 4 molar equivalents) was then bubbled into the reaction mixture at 10-18° C. during 2 hours
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
the reaction mixture was kept at ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The obtained precipitate was collected by filtration
|
Type
|
WAIT
|
Details
|
slurried in 25% ammonium hydroxide (40 ml) at ambient temperature for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The obtained solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 50° C., overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC2=C(C1)C(=NO2)CS(=N)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: PERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |